![molecular formula C32H27O2PS B14887549 Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14887549.png)
Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organic compound that features a phosphane group attached to a biphenyl structure with additional phenylsulfonyl and ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane typically involves multiple steps, including the formation of the biphenyl core, introduction of the phosphane group, and subsequent functionalization with phenylsulfonyl and ethyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development.
Industry: It is employed in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane exerts its effects involves its ability to coordinate with metal centers, particularly palladium. This coordination facilitates various catalytic processes, such as the Suzuki–Miyaura coupling reaction . The molecular targets include metal catalysts and organic substrates, with pathways involving oxidative addition, transmetalation, and reductive elimination.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler structure without the phosphane and sulfonyl groups.
1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate: Contains a similar sulfonyl group but differs in the presence of a thiocyanate group.
Uniqueness
Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its combination of a phosphane group with a biphenyl core and additional functional groups, which enhances its reactivity and versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C32H27O2PS |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
[2-[2-[2-(benzenesulfonyl)ethyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C32H27O2PS/c33-36(34,29-19-8-3-9-20-29)25-24-26-14-10-11-21-30(26)31-22-12-13-23-32(31)35(27-15-4-1-5-16-27)28-17-6-2-7-18-28/h1-23H,24-25H2 |
Clave InChI |
GRBLSBQWHHRLBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4CCS(=O)(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



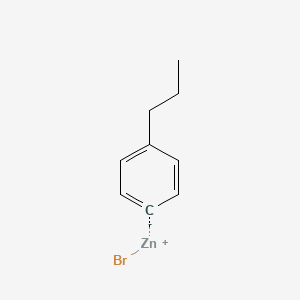
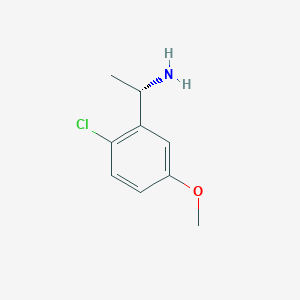
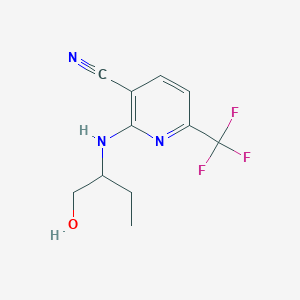
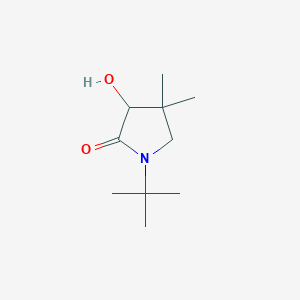
![[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887492.png)
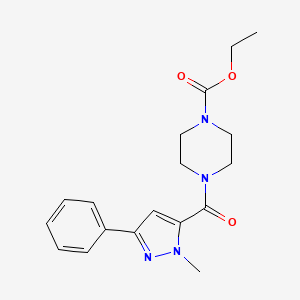
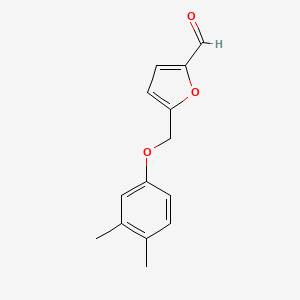

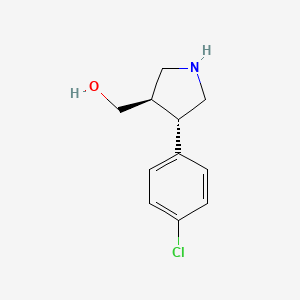
![3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14887533.png)
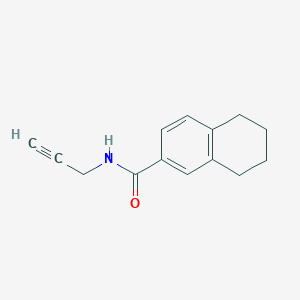

![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)
